molecular formula C58H94O26 B10855525 Decaisoside E

Decaisoside E

Cat. No.: B10855525
M. Wt: 1207.3 g/mol
InChI Key: DQDTUCJCIHGIOL-XSGUKHGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decaisoside E is a triterpene saponin compound primarily isolated from the plant species Cephalaria hirsuta . Triterpene saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decaisoside E involves several steps, starting from the extraction of the crude plant material. The plant extract is subjected to chromatographic techniques to isolate the pure compound. The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is being explored to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Decaisoside E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Decaisoside E involves its interaction with cellular membranes and proteins. It exerts its effects by:

Comparison with Similar Compounds

Decaisoside E is compared with other triterpene saponins such as:

  • Aristatoside A
  • Aristatoside B
  • Macranthoside A

Uniqueness: this compound stands out due to its unique glycosidic linkage and the specific arrangement of sugar moieties, which contribute to its distinct biological activities .

Conclusion

This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

If you have any more questions or need further details, feel free to ask!

Biological Activity

Decaisoside E, a compound derived from Centella asiatica, has garnered attention for its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a triterpene glycoside. Its structure is characterized by a complex arrangement that contributes to its biological activity. Triterpenes are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators in various cell types, including macrophages. In LPS-stimulated RAW 264.7 cells, this compound demonstrated a marked reduction in nitric oxide (NO) production, highlighting its potential as an anti-inflammatory agent .

2. Antioxidant Effects

The compound also showcases strong antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases .

3. Neuroprotective Properties

This compound has been studied for its neuroprotective effects, particularly in models of Alzheimer’s disease (AD). It has been shown to inhibit amyloid-beta (Aβ) fibrillation, a key factor in AD pathogenesis. In vitro studies revealed that this compound could reduce Aβ-induced cytotoxicity and apoptosis in neuronal cell lines .

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by the presence of other compounds found in Centella asiatica. For instance, when administered as part of a standardized extract (ECa 233), the absorption and half-life of this compound were significantly enhanced compared to its pure form . This suggests that the synergistic effects of multiple constituents may improve therapeutic outcomes.

1. Neurodegenerative Disease Models

In animal models of AD, administration of this compound resulted in improved cognitive function and reduced Aβ burden in the brain. Long-term treatment was associated with enhanced levels of brain-derived neurotrophic factor (BDNF) and improved synaptic plasticity markers .

2. Inflammatory Disease Models

In models simulating inflammatory conditions, this compound effectively reduced markers of inflammation and oxidative stress. This was particularly evident in studies involving collagen-induced arthritis (CIA) rats, where the compound mitigated joint inflammation and damage .

Summary Table of Biological Activities

Biological Activity Effect Study Reference
Anti-inflammatoryInhibition of NO production
AntioxidantReduction of oxidative stress markers
NeuroprotectiveInhibition of Aβ fibrillation
Cognitive enhancementImproved memory function in AD models

Properties

Molecular Formula

C58H94O26

Molecular Weight

1207.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C58H94O26/c1-24-34(63)45(82-48-41(70)35(64)27(61)20-75-48)44(73)50(78-24)83-46-36(65)28(62)21-76-51(46)81-33-11-12-54(4)31(55(33,5)23-60)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-49-43(72)40(69)38(67)30(80-49)22-77-47-42(71)39(68)37(66)29(19-59)79-47/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,54-,55-,56+,57+,58-/m0/s1

InChI Key

DQDTUCJCIHGIOL-XSGUKHGCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

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